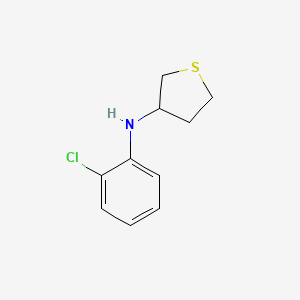

N-(2-chlorophenyl)thiolan-3-amine

Description

N-(2-chlorophenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 2-chlorophenyl group attached to the nitrogen atom. This article compares this compound with substituted phenyl-thiolan-3-amine derivatives and other chloroaromatic amides, focusing on molecular structure, spectroscopic data, and substituent effects.

Properties

Molecular Formula |

C10H12ClNS |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

N-(2-chlorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |

InChI Key |

NTWHVXOHNJUOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)thiolan-3-amine typically involves the reaction of 2-chlorobenzyl chloride with thiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Sodium hydroxide, potassium carbonate; typically carried out in polar solvents such as water or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Hydroxyl, alkoxy, or amino derivatives

Scientific Research Applications

N-(2-chlorophenyl)thiolan-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, it may bind to receptors on cell surfaces, modulating cellular signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogues include N-(4-fluoro-3-methylphenyl)thiolan-3-amine , N-[2-(trifluoromethyl)phenyl]thiolan-3-amine , and N-[(2-methoxyphenyl)methyl]thiolan-3-amine . These compounds share the thiolan-3-amine backbone but differ in substituents on the phenyl ring. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physical Properties of N-(2-chlorophenyl)thiolan-3-amine and Analogues

Key Observations:

- The trifluoromethyl group in N-[2-(trifluoromethyl)phenyl]thiolan-3-amine further enhances electron withdrawal, which may increase polarity and affect solubility .

- Molecular Weight : The addition of bulkier substituents (e.g., CF₃) increases molecular weight significantly (247.28 vs. 212.72 for the parent compound).

Spectroscopic and Crystallographic Data

³⁵Cl NQR Spectroscopy

Studies on N-(2-chlorophenyl)acetamide (a structurally related amide) revealed that substituents on the phenyl ring influence ³⁵Cl NQR frequencies:

- Alkyl side chains lower the frequency, while aryl or chloroalkyl groups increase it compared to unsubstituted acetamides .

- For N-(2-chlorophenyl)acetamide , the ³⁵Cl NQR frequency is 34.2 MHz , reflecting the electronic environment of the chlorine atom. This suggests that electron-withdrawing groups on the phenyl ring enhance polarization of the C–Cl bond .

Crystallographic Trends

Crystal structures of related compounds, such as N-(phenyl)-2-chlorobenzamide , show that side-chain substitutions primarily affect bond angles and lengths near the substituent. For example:

- The C(S)–C(O) bond length varies with substituent electronegativity.

- Thiolan-3-amine derivatives likely exhibit similar trends, where bulky or electron-withdrawing groups distort the thiolane ring geometry .

Biological Activity

N-(2-chlorophenyl)thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiolane ring and a chlorophenyl group, which contribute to its unique chemical behavior. The molecular formula is C₉H₈ClN₁S, with a molecular weight of approximately 201.68 g/mol. The presence of the thiolane ring allows the compound to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The amine group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the thiolane component may undergo redox reactions, affecting cellular signaling pathways and redox balance.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation. The compound's interaction with cellular signaling pathways involved in growth regulation could be a key factor in its anticancer activity.

- Inflammation Modulation : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokine release, potentially through the inhibition of the NLRP3 inflammasome pathway.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Cytotoxicity Against Cancer Cells : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxic effects, with IC50 values around 25 µM after 48 hours of treatment .

- Inflammatory Response Inhibition : A recent study indicated that at concentrations of 10 µM, this compound reduced IL-1β secretion by approximately 40% in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Inflammatory Inhibition |

|---|---|---|---|

| This compound | Moderate | 25 µM | 40% at 10 µM |

| N-(2-fluorophenyl)thiolan-3-amine | High | 15 µM | 50% at 5 µM |

| N-(3-methylphenyl)thiolan-3-amine | Low | >100 µM | Negligible |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.